2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
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Overview
Description
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, is characterized by the presence of a methoxy group, a dimethylamino group, and a quinolinyl vinyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Vinyl Group: The vinyl group can be introduced through a Heck reaction, where a halogenated quinoline derivative is coupled with a vinyl-containing reagent in the presence of a palladium catalyst.
Attachment of the Methoxy and Dimethylamino Groups: The methoxy and dimethylamino groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the vinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoline derivatives and hydrogenated products.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its structure and function, which can lead to antimicrobial and anticancer effects. Additionally, the compound can inhibit specific enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N,N-dimethylaniline: A simpler analog lacking the quinolinyl vinyl group.
4-(2-(4-Quinolinyl)vinyl)aniline: Lacks the methoxy and dimethylamino groups.
Quinoline: The parent compound without any substituents.
Uniqueness
2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities
Properties
CAS No. |
304-31-4 |
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Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methoxy-N,N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)19-11-9-15(14-20(19)23-3)8-10-16-12-13-21-18-7-5-4-6-17(16)18/h4-14H,1-3H3/b10-8+ |
InChI Key |
XRJTZHYLYFIJKG-CSKARUKUSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OC |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Origin of Product |
United States |
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